Cas no 16886-10-5 (3-Benzyl-1H-indole)

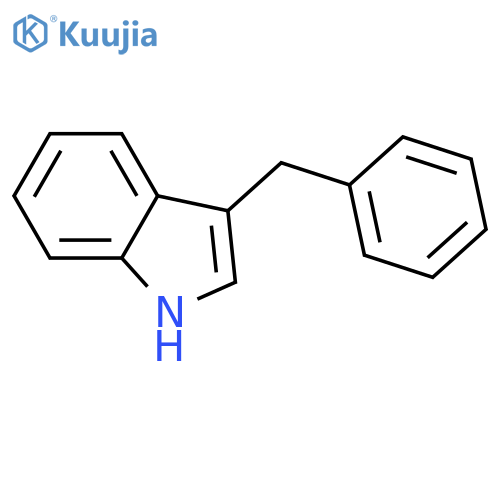

3-Benzyl-1H-indole structure

商品名:3-Benzyl-1H-indole

3-Benzyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-Benzyl-1H-indole

- 1H-Indole,3-(phenylmethyl)-

- 3-BENZYLINDOLE

- 3-(phenylmethyl)-1H-indole

- 3-Benzylindol

- 3-benzyl-indole

- Benzylindol

- Nsc26860

- NSC63803

- SCHEMBL553605

- CHEMBL1457426

- CCG-104488

- NSC-63803

- SR-01000404053-1

- HMS2848J08

- AKOS000640044

- NSC-26860

- FT-0658444

- 1H-Indole, 3-(phenylmethyl)-

- MLS001211218

- SR-01000404053

- DTXSID50937559

- Cambridge id 5102109

- 16886-10-5

- SMR000516515

- HNUYRDWMYRCVNO-UHFFFAOYSA-N

- STK255530

- G69521

- DB-064709

-

- インチ: InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2

- InChIKey: HNUYRDWMYRCVNO-UHFFFAOYSA-N

- ほほえんだ: C(C1C2C(=CC=CC=2)NC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 207.10500

- どういたいしつりょう: 207.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 15.8A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.143

- ふってん: 382.2°Cat760mmHg

- フラッシュポイント: 168.9°C

- 屈折率: 1.671

- PSA: 15.79000

- LogP: 3.75870

- ようかいせい: 未確定

3-Benzyl-1H-indole セキュリティ情報

3-Benzyl-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Benzyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-25G |

3-benzyl-1H-indole |

16886-10-5 | 95% | 25g |

¥ 19,206.00 | 2023-04-14 | |

| Ambeed | A481345-1g |

3-Benzyl-1H-indole |

16886-10-5 | 98% | 1g |

$361.0 | 2025-03-05 | |

| A2B Chem LLC | AA90971-1g |

3-Benzyl-1H-indole |

16886-10-5 | 98% | 1g |

$256.00 | 2024-04-20 | |

| Aaron | AR001Z1J-250mg |

1H-Indole, 3-(phenylmethyl)- |

16886-10-5 | 98% | 250mg |

$113.00 | 2025-02-13 | |

| Aaron | AR001Z1J-100mg |

1H-Indole, 3-(phenylmethyl)- |

16886-10-5 | 98% | 100mg |

$67.00 | 2025-02-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X200396A-250mg |

3-Benzyl-1H-indole |

16886-10-5 | 0.98 | 250mg |

¥1281.6 | 2024-07-23 | |

| Chemenu | CM230541-1g |

3-Benzyl-1H-indole |

16886-10-5 | 95% | 1g |

$331 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-10G |

3-benzyl-1H-indole |

16886-10-5 | 95% | 10g |

¥ 9,603.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-1G |

3-benzyl-1H-indole |

16886-10-5 | 95% | 1g |

¥ 1,920.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-5G |

3-benzyl-1H-indole |

16886-10-5 | 95% | 5g |

¥ 5,761.00 | 2023-04-14 |

3-Benzyl-1H-indole 関連文献

-

Amreen K. Bains,Ayanangshu Biswas,Debashis Adhikari Chem. Commun. 2020 56 15442

-

Bei Zhou,Zhuang Ma,Asma M. Alenad,Carsten Kreyenschulte,Stephan Bartling,Matthias Beller,Rajenahally V. Jagadeesh Green Chem. 2022 24 4566

16886-10-5 (3-Benzyl-1H-indole) 関連製品

- 208-75-3(1,4-Methano-9H-carbazole)

- 1484-19-1(3-Ethyl-1H-indole)

- 5275-07-0(1H-Indole, 3-(4-pyridinylmethyl)-)

- 1968-05-4(3,3'-Diindolylmethane)

- 3377-78-4(7-Benzyl-1H-indole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16886-10-5)3-Benzyl-1H-indole

清らかである:99%

はかる:1g

価格 ($):295.0